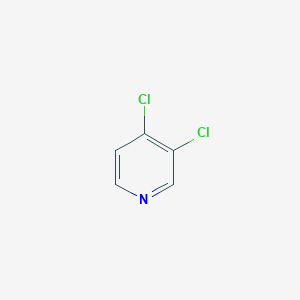

3,4-Dichloropyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,4-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N/c6-4-1-2-8-3-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPYQKNNUHPTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371114 | |

| Record name | 3,4-Dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55934-00-4 | |

| Record name | 3,4-Dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Hazard Assessment Ecotoxicity Profiling This Component Aims to Determine the Inherent Ecotoxicity of the Substance by Identifying the Concentrations at Which It Causes Adverse Effects in Representative Environmental Organisms. for a Substance Like 3,4 Dichloropyridine, This Would Involve a Suite of Standardized Ecotoxicological Tests. Safety Data Sheets for 3,4 Dichloropyridine and Its Isomer 2,4 Dichloropyridine Currently Indicate That Specific Ecotoxicity Data is Not Available.sigmaaldrich.cnfujifilm.comfishersci.iein Such Cases, Testing Would Be Required On:

Aquatic Organisms: Acute and chronic toxicity tests on fish, aquatic invertebrates (e.g., Daphnia magna), and algae.

Terrestrial Organisms: Studies on soil-dwelling organisms (e.g., earthworms), soil microorganisms, and non-target plants.

From these studies, key toxicity endpoints are determined, such as the LC50 (lethal concentration for 50% of test organisms), EC50 (effective concentration for 50% of test organisms), and NOEC (No-Observed-Effect-Concentration). The most sensitive of these endpoints is used to derive the Predicted No-Effect Concentration (PNEC) by applying an assessment or uncertainty factor to account for interspecies variation and extrapolation from laboratory to field conditions. blm.gov

Exposure Assessmentthis Component Quantifies the Concentration of the Chemical That is Expected to Be Found in the Environment—the Predicted Environmental Concentration Pec .apvma.gov.authe Calculation of the Pec Relies on Understanding the Chemical S Environmental Fate, Which Includes Its Distribution, Transformation, and Degradation.battelle.orgies Ltd.chkey Studies Include:

Degradation:

Abiotic Degradation: Investigating hydrolysis (breakdown in water, which can be pH-dependent) and photolysis (breakdown by light). ies-ltd.ch

Biotic Degradation: Assessing the rate and extent of breakdown by microorganisms in soil, water, and sediment through aerobic and anaerobic biodegradation studies. ies-ltd.ch

Distribution and Mobility:

Adsorption/Desorption: Soil sorption studies are conducted to determine the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates the substance is likely to bind to soil and sediment, reducing its mobility. ies-ltd.ch

Bioaccumulation: The potential for the chemical to accumulate in living organisms is often initially assessed using the octanol-water partition coefficient (log Pow). A log Pow value of 2.353 has been reported for the related compound 2,4-Dichloropyridine, suggesting a moderate potential for bioaccumulation. sigmaaldrich.cn

Risk Characterizationthis Final Step Integrates the Results of the Hazard and Exposure Assessments to Determine the Overall Environmental Risk. the Most Common Method is the Risk Quotient Rq , Which is a Ratio of the Predicted Exposure to the Concentration at Which No Adverse Effects Are Expected.apvma.gov.au

RQ = Predicted Environmental Concentration (PEC) / Predicted No-Effect Concentration (PNEC)

An RQ value of less than 1 suggests that the chemical is unlikely to pose a significant environmental risk, while an RQ greater than or equal to 1 indicates a potential risk that may require further investigation or the implementation of risk mitigation measures.

Methodologies for Data-Poor Substances Given the lack of empirical data for 3,4-Dichloropyridine, risk assessment methodologies would rely on alternative approaches to fill data gaps:

Quantitative Structure-Activity Relationships (QSAR): These are computational models that predict the physicochemical, fate, and toxicological properties of a chemical based on its molecular structure. canada.ca Models like EPI Suite™ are often used for this purpose.

Analogue Approach (Read-Across): This approach uses data from structurally similar chemicals to predict the properties of the substance of interest. canada.ca For this compound, data from other dichloropyridine isomers or chlorinated pyridines could be used. For example, a human health risk assessment for total chloropyridines at one site concluded that a concentration of 37 ppb or less in groundwater is protective of human health, illustrating how data for a chemical class can be applied. epa.gov

The table below summarizes the key components and data requirements for a standard environmental risk assessment.

Table 1: Key Components of an Environmental Risk Assessment

| Assessment Component | Objective | Key Data and Study Types |

|---|---|---|

| Hazard Assessment | Determine the inherent ecotoxicity of the substance. | - Acute/Chronic toxicity to fish

|

| Exposure Assessment | Predict the concentration of the substance in environmental compartments (PEC). | - Biodegradation (aerobic/anaerobic) in soil and water

|

| Risk Characterization | Integrate hazard and exposure to quantify risk. | - Derivation of Predicted No-Effect Concentration (PNEC)

|

The following table presents example data points for related chlorinated pyridine (B92270) compounds, which would be relevant in a read-across approach for this compound.

Table 2: Example Environmental Data and Risk Assessment Endpoints for Related Compounds

| Compound/Chemical Class | Parameter | Value/Finding | Reference |

|---|---|---|---|

| 2,4-Dichloropyridine | Octanol-Water Partition Coefficient (log Pow) | 2.353 | sigmaaldrich.cn |

| Total Chloropyridines | Human Health Risk Assessment Guideline (Groundwater) | Protective concentration determined to be ≤ 37 ppb (parts per billion) | epa.gov |

| Clopyralid (3,6-dichloropyridine-2-carboxylic acid) | Persistence | Considered persistent in soil | nsw.gov.au |

| Clopyralid (3,6-dichloropyridine-2-carboxylic acid) | Mobility | Highly soluble in water, indicating high mobility | nsw.gov.au |

Derivatives and Analogues of 3,4 Dichloropyridine

Medicinal Chemistry

The 3,4-dichloropyridine scaffold is a key building block in the synthesis of various pharmaceutical agents and biologically active molecules. chemimpex.com

Intermediate in Drug Synthesis

This compound is utilized in the development of drugs targeting a range of conditions, including neurological and cardiovascular diseases. chemimpex.com Its structure is incorporated into molecules designed to interact with specific biological targets. For example, dichloropyridine derivatives have been investigated as P2X₇ receptor antagonists, which are targets for anti-inflammatory agents. nih.gov

Role in the Development of Enzyme Inhibitors and Receptor Modulators

Derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. The chlorine atoms can enhance the binding affinity of the molecule to target proteins, thereby modulating their activity. Research has identified derivatives that inhibit enzymes involved in critical biological pathways, such as those related to cancer progression and metabolic disorders. Some analogs have demonstrated significant antitumor activity with IC₅₀ values in the low micromolar range against certain cancer cell lines.

Pyrazolo[3,4-b]pyridine Derivatives

Materials Science

In the field of materials science, this compound and its derivatives are used in the creation of specialty polymers. chemimpex.com

Monomer for Specialty Polymers

The compound serves as a monomer or a precursor to monomers for producing specialty polymers and resins. chemimpex.com The incorporation of the rigid and polar pyridine (B92270) ring into polymer backbones can lead to materials with enhanced thermal and chemical resistance, which is desirable for various industrial applications. chemimpex.com The electronic properties of the dichloropyridine unit can also be exploited in the design of functional materials, such as those used in coordination chemistry.

List of Chemical Compounds

Environmental Fate and Degradation of 3,4 Dichloropyridine

Environmental Pathways and Persistence

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being transformed or removed. This is influenced by its intrinsic properties and its interaction with soil, water, and air.

The mobility of organic compounds in soil is a critical factor in determining their potential to leach into groundwater. This mobility is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc), which describes the chemical's tendency to adsorb to organic matter in soil and sediment. A lower Koc value generally indicates weaker adsorption and higher mobility.

Table 1: Soil Sorption Coefficients for Dichloropyridine Analogs

| Compound | Koc Value (L/kg) | Log Koc | Mobility Potential | Reference |

|---|---|---|---|---|

| 2,3-Dichloropyridine (B146566) | ~186 | 2.27 (estimated) | High | jubilantingrevia.com |

| 4-Amino-3,5-dichloropyridine (B195902) | 93 | 1.97 | High | jubilantingrevia.com |

Hydrolysis is a chemical transformation process in which a molecule is cleaved by reaction with water. The stability of a compound to hydrolysis is a key factor in its environmental persistence, especially in aquatic systems.

Specific data on the rate of hydrolysis for 3,4-Dichloropyridine under typical environmental pH and temperature conditions are not extensively documented. Generally, the pyridine (B92270) ring is relatively stable, and the carbon-chlorine bonds in chloropyridines can be resistant to hydrolysis. However, the position of the chlorine atoms on the pyridine ring can influence reactivity. Synthesis procedures for some dichloropyridines involve hydrolysis steps under specific conditions, but this does not directly translate to environmental degradation rates. [33 from previous search] For many chlorinated aromatic compounds, abiotic hydrolysis is a slow process compared to biological or photolytic degradation. Without specific experimental data, it is presumed that this compound is relatively stable to hydrolysis under normal environmental conditions.

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (e.g., water, food, air). It is often estimated using the octanol-water partition coefficient (Log Kow) and measured by the bioconcentration factor (BCF). A high Log Kow value (typically >3) and a high BCF value (typically >500) suggest a potential for bioaccumulation.

There is no specific experimental BCF value available for this compound. However, data from related isomers suggest a low potential for bioaccumulation. For example, 2,3-Dichloropyridine has a Log Kow of 2.11 and a measured BCF of 11.46 L/Kg. jubilantingrevia.com Similarly, 4-amino-3,5-dichloropyridine has a Log Kow of 1.17. jubilantingrevia.com These values are well below the thresholds that typically indicate a concern for bioaccumulation in aquatic organisms. Based on this data, this compound is not expected to significantly concentrate in the fatty tissues of organisms in the food chain. jubilantingrevia.comjubilantingrevia.com

Table 2: Bioaccumulation Potential Indicators for Dichloropyridine Analogs

| Compound | Log Kow | BCF (L/kg) | Bio-accumulative Potential | Reference |

|---|---|---|---|---|

| 2,3-Dichloropyridine | 2.11 | 11.46 | Low | jubilantingrevia.com |

| 4-Amino-3,5-dichloropyridine | 1.17 | Not available | Low | jubilantingrevia.com |

Stability to Hydrolysis

Degradation Mechanisms and Pathways

Degradation involves the breakdown of a compound into simpler substances through biotic (biological) or abiotic (non-biological) processes. For chlorinated pyridines, both photolytic and microbial degradation are important pathways.

Photolytic degradation, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for contaminants in surface waters and on soil surfaces.

Studies on the photocatalytic degradation of various dichloropyridine isomers in the presence of a semiconductor photocatalyst like titanium dioxide (TiO2) have shown that these compounds can be effectively mineralized. tandfonline.comtandfonline.com Research on 2,3-Dichloropyridine demonstrated that the decomposition rates of different dichloropyridine isomers were similar, regardless of the chlorine atoms' positions on the ring. tandfonline.comtandfonline.com This suggests that this compound would likely undergo a similar degradation process. The degradation mechanism involves the generation of highly reactive hydroxyl radicals, which attack the pyridine ring. mdpi.com This leads to the cleavage of the ring and the eventual transformation of the organic compound into carbon dioxide (CO2), chloride ions (Cl-), and ammonium (B1175870) ions (NH4+). tandfonline.com A study on the related compound 3-chloropyridine (B48278) also confirmed its complete mineralization through photocatalysis. researchgate.net

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. mdpi.com It is a crucial process for the removal of many organic pollutants from soil and water. legislation.gov.uk

The biodegradation of chlorinated pyridines can be challenging for microorganisms. Some studies indicate that compounds like 2,3-Dichloropyridine are not readily biodegradable. jubilantingrevia.com The biotransformation of 2,3-dichloropyridine under anaerobic conditions has been shown to produce the intermediate o-chloropyridine, which was found to be persistent over a six-month period. nih.gov

However, microbial degradation of chlorinated aromatic compounds is possible. Studies on compounds with similar structures, such as 3,4-dichloronitrobenzene (B32671) and 3,4-dichlorobenzoic acid, have identified specific bacterial strains capable of using them as a source of carbon and energy. ccsenet.orgnih.gov For example, Diaphorobacter sp. JS3050 can degrade 3,4-dichloronitrobenzene, and Corynebacterium jeikeium has been shown to degrade 3,4-dichlorobenzoic acid. ccsenet.orgnih.gov The degradation pathway often involves an initial attack by dioxygenase enzymes, which incorporate oxygen into the aromatic ring, leading to ring cleavage. nih.gov For pyridine itself, bacteria like Arthrobacter sp. have been shown to possess gene clusters that encode for a complete degradation pathway, starting with a monooxygenase that cleaves the pyridine ring. researchgate.net While specific pathways for this compound have not been elucidated, it is likely that its biodegradation, if it occurs, would proceed through similar enzymatic steps involving initial oxidation, dechlorination, and ring cleavage.

Intermediate Products of Degradation

Catalytic Degradation Processes

In addition to biodegradation, catalytic processes, particularly advanced oxidation processes (AOPs), are effective methods for degrading persistent organic pollutants like this compound. nih.gov These processes rely on the generation of highly reactive chemical species to break down the target compounds.

Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods designed to eliminate organic pollutants from water and wastewater. These processes generate highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds. mdpi.com AOPs can be broadly categorized into photochemical and non-photochemical processes.

Common AOPs include:

Ozonation (O₃): The use of ozone to oxidize pollutants. kirj.ee

Fenton and Photo-Fenton Processes (Fe²⁺/H₂O₂ and Fe²⁺/H₂O₂/UV): These processes use a combination of iron salts and hydrogen peroxide, with or without UV light, to generate hydroxyl radicals. mdpi.comresearchgate.net

Heterogeneous Photocatalysis (e.g., TiO₂/UV): This method utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon illumination with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. tandfonline.comtandfonline.com

Sulfate (B86663) Radical-Based AOPs (SR-AOPs): These processes involve the activation of persulfate (PS) or peroxymonosulfate (B1194676) (PMS) to generate the sulfate radical (SO₄•⁻), another powerful oxidizing agent. frontiersin.orgnih.gov

Studies have shown that photocatalytic degradation using TiO₂ can effectively decompose various dichloropyridine isomers, including 2,3-dichloropyridine, leading to their complete mineralization into CO₂, chloride ions (Cl⁻), and ammonium ions (NH₄⁺). tandfonline.comtandfonline.com The photo-Fenton process has also been demonstrated to be effective in the degradation of 3-chloropyridine. researchgate.net

The efficacy of AOPs hinges on the generation of highly reactive species. The two most prominent radicals in these processes are the hydroxyl radical (•OH) and the sulfate radical (SO₄•⁻).

Hydroxyl Radical (•OH): The hydroxyl radical is a very powerful and non-selective oxidizing agent with a high standard redox potential (E₀ = 1.8–2.7 V). nih.gov It is the primary reactive species in many AOPs, including the Fenton process and TiO₂ photocatalysis. mdpi.comkirj.ee The hydroxyl radical can attack organic molecules through hydrogen abstraction, electrophilic addition to double bonds, and electron transfer.

Sulfate Radical (SO₄•⁻): The sulfate radical also possesses a high redox potential (E₀ = 2.5–3.1 V), comparable to or even higher than the hydroxyl radical. frontiersin.orgmdpi.com SR-AOPs are considered promising for water treatment due to the longer half-life of the sulfate radical (30–40 µs) compared to the hydroxyl radical (20 ns), allowing for better contact with target pollutants. nih.govmdpi.com The sulfate radical reacts selectively via electron transfer, particularly with compounds containing unsaturated bonds or aromatic electrons. mdpi.com It can be generated through various activation methods for persulfate (PS) and peroxymonosulfate (PMS), including heat, UV radiation, and transition metal catalysis. nih.gov

The choice of AOP and the dominant reactive species can be tailored based on the specific pollutant and the water matrix. For instance, sulfate radicals have been shown to be the primary reactive species in the degradation of diclofenac (B195802) using peroxymonosulfate activated by magnetic nanoparticles. rsc.org

Advanced Oxidation Processes (AOPs)

Metabolite Identification and Analysis

The identification and analysis of metabolites are crucial for understanding the degradation pathways of this compound and assessing the potential toxicity of its transformation products. Various analytical techniques are employed to separate, identify, and quantify these metabolites.

The degradation of this compound can result in a variety of intermediate compounds. While specific metabolites for this compound are not detailed in the provided search results, general degradation pathways for similar compounds suggest the formation of hydroxylated and dechlorinated pyridines. ebi.ac.uk For example, in the photocatalytic degradation of 2,3-dichloropyridine, complete mineralization to carbon dioxide, chloride, and ammonium ions was observed, indicating the breakdown of the pyridine ring. tandfonline.comtandfonline.com

Analytical techniques commonly used for metabolite identification include:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for separating compounds in a mixture. nih.gov It is often coupled with other detection methods for identification.

Mass Spectrometry (MS): MS is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of the metabolites. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying unknown compounds in complex mixtures. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure of molecules, which is essential for the definitive identification of metabolites. nih.gov

The combination of these techniques allows for the comprehensive analysis of degradation products, helping to elucidate the complete degradation pathway of this compound.

Environmental Risk Assessment Methodologies

The environmental risk assessment (ERA) for a chemical substance like this compound is a systematic process designed to evaluate the potential adverse effects it may pose to the environment. This evaluation integrates information on the chemical's inherent hazardous properties with an analysis of the environmental exposure levels that may result from its release. While comprehensive, peer-reviewed environmental risk assessments specifically for this compound are not widely available in public literature, the methodologies for conducting such an assessment are well-established and follow internationally recognized frameworks, such as those developed by the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA). ny.govdcceew.gov.au

The ERA process is typically conducted in a tiered or phased approach. ecvpt.orgeuropa.eu This allows for a resource-efficient evaluation, where the assessment can be concluded at an early stage if the risk is determined to be negligible.

Phase I: Exposure Assessment

The initial phase, known as Phase I, focuses on determining the potential for environmental exposure. ecvpt.orgeuropa.eu This step does not typically require new experimental data but instead uses a "decision tree" logic based on the product's intended use, target species (if applicable), and method of administration or release. ecvpt.org Key considerations include:

The scale of production and use.

The potential pathways for release into the environment (e.g., industrial discharge, runoff from treated areas).

The substance's potential to reach sensitive environmental compartments (soil, water, air).

If this initial assessment indicates that environmental exposure is likely to be limited or below established thresholds, the ERA may conclude at this stage. ecvpt.org However, if significant environmental exposure cannot be ruled out, the assessment proceeds to Phase II.

Phase II: Detailed Risk Assessment

Phase II is a comprehensive, data-driven assessment that involves three core components: Hazard Assessment, Exposure Assessment, and Risk Characterization. ny.govapvma.gov.au

Advanced Analytical Techniques in 3,4 Dichloropyridine Research

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of 3,4-Dichloropyridine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically displays signals for the aromatic protons in the region of δ 7.5–8.5 ppm. The exact chemical shifts and coupling patterns are dependent on the solvent used and the specific substitution pattern on the pyridine (B92270) ring. The deshielding effect of the chlorine atoms influences the positions of these proton signals. For comparison, the protons of the parent pyridine molecule resonate at approximately δ 8.6 (H-2, H-6), 7.2 (H-3, H-5), and 7.6 (H-4) ppm. The interpretation of the number of signals, their integration, and their splitting patterns allows for the unambiguous assignment of the protons in the molecule. mnstate.edumnstate.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the chlorine substituents. Generally, carbons attached to chlorine atoms will show signals at different chemical shifts compared to those bonded only to hydrogen. The typical range for aromatic carbons in pyridine derivatives is broad. oregonstate.edu For instance, in the parent pyridine molecule, the carbon chemical shifts are approximately 150 ppm (C-2, C-6), 124 ppm (C-3, C-5), and 136 ppm (C-4). The presence of chlorine atoms on the 3 and 4 positions of this compound will cause a significant shift in the signals of C-3 and C-4.

Interactive Data Table: Predicted NMR Data for this compound Note: Actual experimental values may vary based on solvent and experimental conditions.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | H-2 | ~8.3 - 8.5 | d | J(H2,H6) ~2-3 |

| ¹H | H-5 | ~7.4 - 7.6 | d | J(H5,H6) ~5-6 |

| ¹H | H-6 | ~8.2 - 8.4 | dd | J(H6,H5) ~5-6, J(H6,H2) ~2-3 |

| ¹³C | C-2 | ~150 - 152 | CH | |

| ¹³C | C-3 | ~130 - 132 | C-Cl | |

| ¹³C | C-4 | ~140 - 142 | C-Cl | |

| ¹³C | C-5 | ~125 - 127 | CH | |

| ¹³C | C-6 | ~148 - 150 | CH |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key vibrational modes for this compound include:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. ucla.edu

Aromatic C=C and C=N ring stretching: These absorptions are characteristic of the pyridine ring and are generally observed in the 1600-1400 cm⁻¹ region. ucla.edu

C-Cl stretching: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region, typically between 850 and 550 cm⁻¹. The exact position depends on the substitution pattern on the aromatic ring.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic Ring (C=C, C=N) Stretch | 1600 - 1400 | Medium to Strong |

| C-H In-plane Bending | 1300 - 1000 | Medium |

| C-H Out-of-plane Bending | 900 - 675 | Strong |

| C-Cl Stretch | 850 - 550 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern. nih.govresearchgate.net

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 147 g/mol ). nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. For a molecule with two chlorine atoms, the expected isotopic pattern for the molecular ion would be [M]⁺, [M+2]⁺, and [M+4]⁺ with relative intensities of approximately 9:6:1. vulcanchem.com

The fragmentation of the molecular ion provides further structural clues. Common fragmentation pathways for aromatic halides involve the loss of a halogen atom or the cleavage of the aromatic ring. libretexts.orgtutorchase.com The analysis of these fragment ions helps to confirm the identity of the compound. nih.gov For this compound, the top three peaks in the mass spectrum are often observed at m/z values of 147, 149, and 112. nih.gov

Infrared (IR) Spectroscopy[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXHAGX8jwpIQMOcciyJYmEtFBG69EeOqmMTpQ22HNszkyG-N3uGqftiFKOE7_bNQfuRCauBrBrw2GxwIQKst46LJWJSNIduiuQyiQFNWOFhmdM9jtBhP0lATQe7J_0Y10A%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXGD_AtPwUuZTBP6bltWAX1oVuTl4zXKs-CuPt_bvhhltUHsOpJ-Q0t-s9fgvk3Sz2edsSMEGbV7gXRsY2WcxHUSBxwIGuMW-T4bD36S3H4NhekRNlpr9K-knOqZjCnB6q7jwHLh1p3IVug29YBbsLkVpwTggDRbu18JLixsIJQHn2z3HYDf5dKjnduj4l16uGSdJsXmUbisgQrOuN61wtlhFq-uEtofAjZzoa9s_ZTJwcKYDRXSi_T-zvHO)]

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound, especially in complex mixtures or when analyzing its degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. technologynetworks.com This technique is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it ideal for studying the degradation of this compound and identifying its intermediate products. nih.govosti.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. technologynetworks.com This allows for the identification of the separated compounds by comparing their mass spectra to spectral libraries. nih.govtechnologynetworks.com The technique is highly sensitive and can be used to detect trace levels of degradation products. technologynetworks.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of a broad range of compounds. hplc.eu HPLC is particularly useful for the analysis of non-volatile or thermally labile compounds that are not suitable for GC analysis.

In the context of this compound, HPLC can be used for purity assessment, quantification in various matrices, and for the separation of dichloropyridine isomers. sielc.comrsc.orgmtc-usa.com The choice of the HPLC column (e.g., C18, phenyl), mobile phase composition (e.g., acetonitrile (B52724), water, buffers), and detector (e.g., UV-Vis, DAD, MS) depends on the specific analytical goal. sielc.comnih.gov For instance, a reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a common approach for the separation of many organic compounds. researchgate.net The development of a robust HPLC method requires optimization of parameters such as the mobile phase gradient, flow rate, and column temperature to achieve the desired separation. nih.gov

Interactive Data Table: Comparison of Analytical Techniques for this compound

| Technique | Information Obtained | Primary Application for this compound | Advantages | Limitations |

| ¹H NMR | Chemical environment of protons, connectivity | Structural elucidation | Detailed structural information | Lower sensitivity compared to MS |

| ¹³C NMR | Carbon skeleton of the molecule | Structural elucidation | Detailed structural information | Lower sensitivity, longer acquisition times |

| IR Spectroscopy | Presence of functional groups | Identification and structural confirmation | Fast, non-destructive | Provides limited structural information alone |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Molecular weight determination, structural confirmation | High sensitivity, isotopic pattern confirmation | Can require volatile samples, fragmentation can be complex |

| GC-MS | Separation and identification of volatile compounds | Analysis of degradation products, purity assessment | High separation efficiency and sensitivity | Sample must be volatile and thermally stable |

| HPLC | Separation and quantification of non-volatile compounds | Purity assessment, quantification, isomer separation | Versatile, applicable to a wide range of compounds | Can be more complex to develop methods |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound research, LC-MS is instrumental for the separation, identification, and quantification of the compound and its metabolites or degradation products. For instance, LC-MS has been utilized to monitor the degradation pathways of related dichlorinated aromatic compounds. The technique is particularly useful for analyzing complex mixtures and can provide information on the molecular weight of the components. In studies of related compounds like dichlorinated anilines, which can be metabolites of certain herbicides, LC-MS is used to separate and identify various isomers and their transformation products.

Computational Analytical Methods

Computational methods, particularly those based on Density Functional Theory (DFT), are increasingly used to complement experimental data in the study of dichloropyridine derivatives. These methods can predict molecular structures, vibrational frequencies, and electronic properties. tandfonline.com For instance, DFT calculations can reveal the activation energies for different reactions, helping to explain observed regioselectivity in chemical syntheses. Computational studies can also predict properties like the topological polar surface area (TPSA), which is important for understanding a molecule's potential biological activity. Furthermore, analyses such as Natural Bond Orbital (NBO) analysis can provide insights into the stability of the molecule. tandfonline.com

Other Advanced Techniques (e.g., UV Spectroscopy, ICP-MS)

UV Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For compounds like this compound, the UV-Vis spectrum can be analyzed to understand its electronic properties. The absorption maxima can be influenced by the solvent environment, and theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can help in the interpretation of the experimental spectra. tandfonline.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While not directly used for the analysis of the organic this compound molecule itself, ICP-MS is a highly sensitive technique for detecting and quantifying trace metals. wikipedia.organalytik-jena.com In the context of this compound research, ICP-MS could be relevant for analyzing the purity of starting materials or for quantifying metal catalysts used in its synthesis. The technique atomizes and ionizes the sample in an inductively coupled plasma, followed by mass spectrometric detection, allowing for the measurement of elemental concentrations at very low levels. wikipedia.org

Q & A

Q. Why do discrepancies exist in reported melting points for this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。